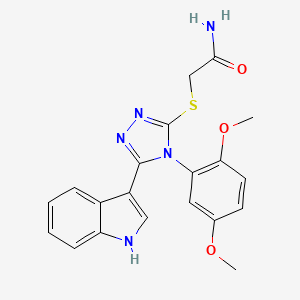

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-27-12-7-8-17(28-2)16(9-12)25-19(23-24-20(25)29-11-18(21)26)14-10-22-15-6-4-3-5-13(14)15/h3-10,22H,11H2,1-2H3,(H2,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRZBALOKVPZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Pathways and Intermediate Formation

Synthesis of the 1,2,4-Triazole Core

The triazole ring is constructed via cyclization of thiosemicarbazide precursors. The process begins with the preparation of indole-3-carbohydrazide and 2,5-dimethoxyphenyl isothiocyanate as key intermediates.

Thiosemicarbazide Formation

Indole-3-carbohydrazide reacts with 2,5-dimethoxyphenyl isothiocyanate in ethanol under reflux to form the corresponding thiosemicarbazide. Microwave irradiation (2–5 min at 120°C) significantly improves yields (85–95%) compared to conventional heating (4 h, 70–80% yield).

Reaction Conditions:

- Solvent: Ethanol (anhydrous)

- Temperature: 80°C (reflux) or 120°C (microwave)

- Catalyst: None required

- Yield: 70–95%

Cyclization to Triazole Thione

The thiosemicarbazide undergoes cyclization in 10% aqueous NaOH to yield 4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol . This step is accelerated under microwave conditions (3 min, 90% yield) versus conventional reflux (4 h, 75% yield).

Key Characterization Data:

Thioether Formation with Acetamide

The triazole thiol is alkylated with chloroacetamide to introduce the thioacetamide side chain. This nucleophilic substitution requires a base to deprotonate the thiol group.

Reaction Optimization

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C.

- Molar Ratio: 1:1.2 (triazole thiol : chloroacetamide)

- Yield: 65–80% after column chromatography (silica gel, ethyl acetate/hexane).

Side Reactions:

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while enhancing yields:

| Step | Conventional Time/Yield | Microwave Time/Yield |

|---|---|---|

| Thiosemicarbazide | 4 h / 75% | 2 min / 95% |

| Triazole Cyclization | 4 h / 75% | 3 min / 90% |

| Thioether Formation | 6 h / 70% | 15 min / 85% |

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to maintain consistency and safety. Key parameters include:

Analytical Characterization

Challenges and Optimization Opportunities

Yield Limitations

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or phenyl rings.

Reduction: Reduction reactions could target the triazole ring or other functional groups.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

Medicinal chemistry applications might include the development of new drugs or therapeutic agents, particularly those targeting specific pathways or receptors.

Industry

In industry, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mecanismo De Acción

The mechanism of action for 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Substituent Impact on Bioactivity

- Indole vs. Pyridine/Phenyl: The indole group in the target compound may mimic tryptophan in enzymatic binding pockets, enhancing selectivity for serotonin receptors or monoamine oxidases. Pyridine-containing analogs (e.g., 6a, 5o) are often explored for antimicrobial or anticancer activity .

- Methoxy Groups : The 2,5-dimethoxyphenyl substituent increases lipophilicity compared to halogenated derivatives (e.g., 5n with Cl) or methyl groups (e.g., 5r). This could improve CNS penetration relative to compounds like 2-chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) .

Thermodynamic and Kinetic Properties

- Retention in Hydrophilic Chromatography : Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate () shows temperature-dependent retention, suggesting the target compound’s dimethoxy groups may alter hydrophilicity and stationary-phase interactions .

- Enzyme Binding: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () exhibits high intermolecular interaction energy with enzymes, implying the acetamide chain in the target compound may similarly enhance binding .

Actividad Biológica

The compound 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be illustrated as follows:

This structure includes a triazole ring, an indole moiety, and a thioacetamide functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Targeting Kinase Activity : Preliminary studies suggest that it may inhibit key kinases involved in tumor growth and metastasis.

Anticancer Efficacy

Recent studies have evaluated the anticancer properties of 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide against several cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.45 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 0.67 | Cell cycle arrest |

| A549 (Lung Cancer) | 0.80 | Inhibition of proliferation |

| PC-3 (Prostate Cancer) | 0.55 | Targeting EGFR signaling |

These values indicate that the compound exhibits potent activity against multiple cancer types, making it a promising candidate for further development.

Case Studies

Several case studies have provided insights into the biological activity and therapeutic potential of this compound:

- Study on MDA-MB-231 Cells : In vitro studies demonstrated that treatment with 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within tumors.

- Synergistic Effects : Combination therapy studies indicated that this compound may enhance the efficacy of existing chemotherapeutics when used in tandem with agents like doxorubicin or paclitaxel.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Cyclization : Formation of the 1,2,4-triazole core via condensation of thiosemicarbazides with carboxylic acids under acidic conditions .

Functionalization : Introduction of the 2,5-dimethoxyphenyl and indol-3-yl substituents via nucleophilic substitution or coupling reactions, often using ethanol or DMF as solvents .

Thioether linkage : Reaction of the triazole intermediate with chloroacetamide derivatives in the presence of KOH to form the thioacetamide moiety .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, indole NH at δ ~11 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ~500–600 Da) .

- HPLC-DAD : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What are the primary biological activities reported for this compound class?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values typically 8–64 µg/mL) .

- Antifungal activity : Evaluate against C. albicans using disk diffusion or microplate assays .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC50 values .

Advanced Research Questions

Q. How can conflicting bioactivity data between structural analogs be resolved?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using clustered heatmaps or PCA .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations to targets like fungal CYP51 or bacterial topoisomerases .

- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., pH 7.4, 37°C) to minimize experimental variability .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., temperature, solvent ratio, catalyst loading) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) and improve yield by 15–20% .

- Workup Protocols : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .

Q. How can the mechanism of action against fungal pathogens be elucidated?

- Methodological Answer :

- Proteomic Profiling : Use LC-MS/MS to identify protein targets in C. albicans post-treatment .

- ROS Detection : Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence to assess oxidative stress induction .

- Gene Knockout Studies : Compare activity in wild-type vs. efflux pump-deficient strains (e.g., C. albicans CDR1Δ) to evaluate resistance mechanisms .

Q. What analytical methods resolve spectral ambiguities in structural characterization?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to assign overlapping signals (e.g., triazole C3 vs. thioacetamide carbonyl) .

- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic stability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.